molecular formula C6H9Br3 B14576698 5,5,5-Tribromo-2-methylpent-2-ene CAS No. 61446-96-6

5,5,5-Tribromo-2-methylpent-2-ene

Cat. No.: B14576698
CAS No.: 61446-96-6
M. Wt: 320.85 g/mol
InChI Key: ICFHPSRMUNCNEB-UHFFFAOYSA-N
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Description

5,5,5-Tribromo-2-methylpent-2-ene is an organic compound with the molecular formula C6H9Br3 It is characterized by the presence of three bromine atoms attached to the same carbon atom, making it a highly brominated alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Tribromo-2-methylpent-2-ene typically involves the bromination of 2-methylpent-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain. The reaction can be represented as follows:

[ \text{2-Methylpent-2-ene} + 3 \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Tribromo-2-methylpent-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Substitution Reactions: Products include 5,5-dibromo-2-methylpent-2-ene and other substituted derivatives.

    Addition Reactions: Products include 5,5,5-tribromo-2-methylpentane and similar compounds.

    Elimination Reactions: Products include 2-methylpent-2-yne and other unsaturated hydrocarbons.

Scientific Research Applications

5,5,5-Tribromo-2-methylpent-2-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex brominated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.

    Industry: It is used in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of 5,5,5-Tribromo-2-methylpent-2-ene involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The double bond in the compound also allows it to participate in electrophilic addition reactions, which can modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-2-pentene: A less brominated analogue with only one bromine atom.

    2-Methylpent-2-ene: The parent hydrocarbon without any bromine atoms.

    1,2-Dibromo-2-methylpentane: A compound with bromine atoms on different carbon atoms.

Uniqueness

5,5,5-Tribromo-2-methylpent-2-ene is unique due to the presence of three bromine atoms on the same carbon atom, which imparts distinct chemical properties and reactivity. This high degree of bromination makes it particularly useful in applications requiring strong halogenation, such as flame retardancy and antimicrobial activity.

Properties

CAS No.

61446-96-6

Molecular Formula

C6H9Br3

Molecular Weight

320.85 g/mol

IUPAC Name

5,5,5-tribromo-2-methylpent-2-ene

InChI

InChI=1S/C6H9Br3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3

InChI Key

ICFHPSRMUNCNEB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(Br)(Br)Br)C

Origin of Product

United States

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